molecular formula C9H7N3O B13925785 4-(1h-1,2,4-Triazol-3-yl)benzaldehyde

4-(1h-1,2,4-Triazol-3-yl)benzaldehyde

Cat. No.: B13925785
M. Wt: 173.17 g/mol
InChI Key: IPWCVHKXWLUILQ-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate to form 4-hydrazinobenzaldehyde. This intermediate is then reacted with an appropriate nitrile to form the triazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . The molecular targets and pathways involved vary depending on the specific compound and its intended use.

Comparison with Similar Compounds

4-(1H-1,2,4-Triazol-3-yl)benzaldehyde can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)benzaldehyde

InChI

InChI=1S/C9H7N3O/c13-5-7-1-3-8(4-2-7)9-10-6-11-12-9/h1-6H,(H,10,11,12)

InChI Key

IPWCVHKXWLUILQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=NN2

Origin of Product

United States

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